An In-depth Technical Guide to the Physicochemical Properties of N¹-Ethyl-N¹,2-dimethylpropane-1,3-diamine
An In-depth Technical Guide to the Physicochemical Properties of N¹-Ethyl-N¹,2-dimethylpropane-1,3-diamine
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This technical guide provides a comprehensive overview of the physicochemical properties of (3-amino-1-methylpropyl)ethyl(methyl)amine, systematically identified as N¹-Ethyl-N¹,2-dimethylpropane-1,3-diamine. Due to the specificity of this molecule, experimental data is limited. Consequently, this document synthesizes predicted data from computational models with established principles of physical organic chemistry and draws comparisons to structurally similar aliphatic diamines. The guide is structured to deliver actionable insights for researchers, scientists, and drug development professionals, covering compound identification, core physicochemical parameters, acid-base chemistry, analytical methodologies, stability, and safety considerations. The overarching goal is to provide a robust foundational understanding of this compound's behavior in experimental and biological systems.
Compound Identification and Structure
The nomenclature "(3-amino-1-methylpropyl)ethyl(methyl)amine" is non-standard. A systematic interpretation leads to the structure N¹-Ethyl-N¹,2-dimethylpropane-1,3-diamine . This structure contains a propane backbone with two nitrogen atoms at positions 1 and 3. The nitrogen at position 1 is a tertiary amine, substituted with an ethyl and a methyl group. The nitrogen at position 3 is a primary amine, and a methyl group is attached to the carbon at position 2 of the propane chain.
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Systematic IUPAC Name: N¹-Ethyl-N¹,2-dimethylpropane-1,3-diamine
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Common Interpretation: (3-amino-1-methylpropyl)ethyl(methyl)amine
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Molecular Formula: C₈H₂₀N₂
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Molecular Weight: 144.26 g/mol
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Chemical Structure:
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Canonical SMILES: CCN(C)CC(C)CN
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InChI Key: DZHCTHQUBIPMKS-UHFFFAOYSA-N[1]
A unique CAS Registry Number for this specific structure could not be definitively established, which underscores its status as a niche research chemical. For procurement and regulatory purposes, related structures such as N,N'-Dimethyl-N'-ethyl-1,3-propane diamine (CAS 19475-27-5) may serve as useful reference points[1].
Core Physicochemical Properties
The physicochemical properties of a compound are fundamental to predicting its behavior, from reaction kinetics to bioavailability. The following table summarizes key predicted and estimated properties for N¹-Ethyl-N¹,2-dimethylpropane-1,3-diamine, contextualized with data from similar aliphatic amines.
| Property | Predicted/Estimated Value | Context & Significance | Source(s) |
| Molecular Weight | 144.26 g/mol | Directly calculated from the molecular formula. Influences diffusion and volatility. | N/A |
| Boiling Point | ~160-180 °C | Estimated based on structurally similar diamines like N,N'-Diethyl-1,3-propanediamine (164°C)[1]. The presence of a primary amine allows for hydrogen bonding, increasing the boiling point relative to alkanes of similar mass[2]. | [1] |
| Melting Point | < -20 °C | Aliphatic amines with branching and asymmetry, like this compound, tend to have very low melting points and often exist as liquids at room temperature. For comparison, N,N-Dimethyl-1,3-propanediamine melts at -70 °C[3]. | [3] |
| Density | ~0.81 - 0.85 g/mL | Predicted to be slightly less dense than water, typical for aliphatic amines. N,N'-Diethyl-1,3-propanediamine has a density of 0.819 g/mL. | |
| Water Solubility | Miscible / Highly Soluble | Lower aliphatic amines are generally soluble in water due to their ability to form hydrogen bonds. Solubility is expected to decrease as the carbon chain length increases. | |
| Vapor Pressure | ~1-5 mmHg at 20 °C | Estimated from related compounds. N,N'-Diethyl-1,3-propanediamine has a vapor pressure of 1 mmHg at 20 °C. This indicates moderate volatility. | |
| Refractive Index | ~1.43 - 1.45 at 20 °C | This range is typical for substituted propanediamines and useful for quick purity checks. N,N'-Diethyl-1,3-propanediamine has a refractive index of 1.4374. |
Acido-Basic Properties and Lipophilicity
For any compound with ionizable groups, the pKa and logP are critical determinants of its pharmacokinetic and pharmacodynamic profile.
Acid Dissociation Constant (pKa)
This compound possesses two basic nitrogen centers: a primary amine and a tertiary amine. Each will have a distinct pKa value, corresponding to the equilibrium of its protonated (conjugate acid) form.
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Primary Amine (at C3): Expected pKa₁ ≈ 10.0 - 10.8 . Primary alkylamines are strong bases. The pKa is influenced by the electron-donating effect of the alkyl chain.
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Tertiary Amine (at C1): Expected pKa₂ ≈ 9.5 - 10.5 . While tertiary amines are more basic in the gas phase, steric hindrance around the nitrogen can impede solvation of the conjugate acid in aqueous solution, sometimes making them slightly weaker bases than secondary or primary amines in water[4].
The basicity of amines is a function of the availability of the nitrogen's lone pair to accept a proton. Predicting and tuning pKa values is a crucial step in drug discovery to optimize ADME properties[5]. Computational methods and group contribution models are often used for estimation[5][6][7].
The ionization state of the molecule is pH-dependent. At physiological pH (~7.4), both amine groups will be predominantly protonated, giving the molecule a net charge of +2.
Caption: pH-dependent protonation states of N¹-Ethyl-N¹,2-dimethylpropane-1,3-diamine.
Partition Coefficient (LogP)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity.
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Predicted XLogP3: ~-0.4 to 1.0 . The presence of two amine groups, which are polar and capable of hydrogen bonding, significantly increases hydrophilicity. For comparison, N-Ethyl-1,3-propanediamine has a calculated XLogP3 of -0.4[8]. The additional methyl and ethyl groups on the target molecule will increase lipophilicity slightly.
Understanding the interplay between lipophilicity and ionization state (LogD) is critical. For basic molecules, high lipophilicity (ClogP > 3) can be correlated with a higher risk of in vivo toxicity[9]. This compound's predicted low LogP suggests it is less likely to fall into this high-risk category.
Analytical Methodologies
Accurate quantification and characterization are essential. Due to the lack of a strong chromophore, direct UV-Vis detection is impractical. The following methods are recommended.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for separating and quantifying aliphatic amines, but it requires specific approaches due to their properties. Pre-column derivatization is the most common and robust method.[10]
Principle: The primary and/or secondary amine functionalities are reacted with a derivatizing agent to attach a chromophore or fluorophore. This allows for highly sensitive detection and improves the chromatographic behavior of the analyte.
Recommended Protocol: Pre-column Derivatization with o-Phthalaldehyde (OPA)
This method is highly selective for primary amines.
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Reagent Preparation:
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OPA Reagent: Combine 0.8 mL of 20 mM borate buffer (pH 9.5), 0.2 mL of 75 mg/L OPA in methanol, and 2 µL of 3-mercaptopropionic acid[10]. This reagent should be prepared fresh daily.
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Mobile Phase A: 50 mM Sodium Phosphate buffer, pH 7.2.
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Mobile Phase B: Acetonitrile/Methanol (50:50, v/v).
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Sample Diluent: Water/Methanol (1:1, v/v).
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Standard and Sample Preparation:
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Prepare a stock solution of the amine in the sample diluent.
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Create a series of working standards for calibration by diluting the stock solution.
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Dilute unknown samples to fall within the calibration range.
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Derivatization Procedure:
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In an autosampler vial, mix 100 µL of the standard or sample solution with 100 µL of the OPA reagent.
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Allow the reaction to proceed for exactly 2 minutes at room temperature before injection. An automated pre-column derivatization program is ideal for reproducibility[10].
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Chromatographic Conditions:
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Flow Rate: 1.0 mL/min.
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Injection Volume: 20 µL.
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Detection: Fluorescence detector (Excitation: 340 nm, Emission: 455 nm).
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Gradient Elution:
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0-10 min: 20% to 60% B
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10-15 min: 60% to 90% B
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15-17 min: Hold at 90% B
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17-20 min: Return to 20% B and equilibrate.
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Caption: Workflow for HPLC analysis of primary amines via OPA derivatization.
Gas Chromatography (GC)
GC coupled with a Flame Ionization Detector (FID) or a Nitrogen-Phosphorus Detector (NPD) can also be used. An NPD offers superior sensitivity and selectivity for nitrogen-containing compounds.
Recommended Protocol: GC-NPD Analysis
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Sample Preparation:
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Dissolve the sample in a suitable solvent like methanol or isopropanol.
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To improve peak shape and reduce tailing, samples can be neutralized with an equivalent of acid (e.g., H₂SO₄ in methanol) before analysis[11].
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Chromatographic Conditions:
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Column: A polar capillary column, such as a DB-WAX or a DB-5 amine-deactivated column (e.g., 30 m x 0.25 mm x 0.25 µm).
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Carrier Gas: Helium or Hydrogen.
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Injector Temperature: 250 °C.
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Detector Temperature (NPD): 300 °C.
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Oven Program:
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Initial Temperature: 60 °C, hold for 1 min.
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Ramp: 10 °C/min to 240 °C.
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Hold at 240 °C for 5 min.
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Stability and Reactivity Profile
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Thermal Stability: Aliphatic amines are generally stable but can undergo decomposition at high temperatures. The stability is influenced by alkyl substitution[12].
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Oxidative Stability: Amines are susceptible to atmospheric oxidation, which can lead to coloration and degradation over time. The presence of oxygen and trace metals can catalyze this degradation. Tertiary amines are often slightly more stable towards oxidation than primary and secondary amines[13]. Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term preservation.
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Reactivity:
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Basic Nature: As Lewis bases, amines react readily with acids to form salts[2]. This is a key property used in purification and separation.
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Nucleophilicity: The lone pair of electrons on both nitrogen atoms makes the molecule a potent nucleophile. It will react with electrophiles such as alkyl halides (alkylation) and acid chlorides (acylation)[4]. The primary amine is generally more sterically accessible and may react preferentially in some cases.
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Reaction with Carbon Dioxide: Like other amines, it will react with CO₂ in aqueous environments, a property relevant in fields like carbon capture[13].
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Safety and Handling
Aliphatic amines as a class require careful handling due to their potential hazards.
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Corrosivity: Short-chain diamines are typically corrosive and can cause severe skin burns and eye damage[14][15][16].
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Toxicity: They can be harmful if swallowed or inhaled[14][17]. The vapor can cause respiratory irritation[17].
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Flammability: The compound is expected to be a flammable liquid[3][15][16].
Recommended Handling Precautions:
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Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood[15][17].
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Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat[15][16].
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Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from heat, sparks, and incompatible materials such as strong oxidizing agents and acids[15][16].
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Spill & Disposal: Absorb spills with an inert material and dispose of as hazardous waste in accordance with local regulations. Do not allow the material to enter drains.
References
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MeSH terms. (1973). Quantitative determination of aliphatic diamines and polyamines by an automated liquid chromatography procedure. Anal Biochem. Available at: [Link]
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Wayner, D. D. M., et al. (n.d.). C-H bond dissociation energies of alkyl amines: radical structures and stabilization energies. Journal of the American Chemical Society. Available at: [Link]
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NCERT. (n.d.). Amines. Available at: [Link]
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ResearchGate. (n.d.). Experimental determination of dissociation constants (pKa) for N‐(2‐aminoethyl)‐1,3‐propanediamine, 2‐methylpentamethylene diamine, N,N‐dimethyldipropylenetriamine, 3,3′‐diamino‐N‐methyldipropyl‐amine, Bis[2‐(N,N‐dimethylamino) ethyl]ether, 2. Available at: [Link]
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MSU chemistry. (n.d.). Amine Reactivity. Available at: [Link]
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ACS Publications. (n.d.). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture | Industrial & Engineering Chemistry Research. Available at: [Link]
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PubChem. (n.d.). N-[2-[2-(dimethylamino)ethoxy]ethyl]-N-methyl-1,3 propanediamine. Available at: [Link]
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SciSpace. (n.d.). Experimental determination of dissociation constants ( p K a ) for N‐(2‐aminoethyl)‐1,3‐propanediamine, 2‐methylpentamethylene diamine, N, N‐dimethyldipropylenetriamine, 3,3'‐ diamino‐N ‐methyldipropyl‐amine, Bis[2‐(N , N‐dimethylamino)ethyl]ether. Available at: [Link]
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CDC. (n.d.). amines, aliphatic 2010 | niosh. Available at: [Link]
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OUCI. (n.d.). LC Analysis of Aliphatic Primary Amines and Diamines After Derivatization with 2,6-Dimethyl-4-quinolinecarboxylic Acid N-Hydroxysuccinimide Ester. Available at: [Link]
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NICNAS. (2015). 1,3-Propanediamine, N,N-dimethyl-: Human health tier II assessment. Available at: [Link]
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ResearchGate. (n.d.). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. Available at: [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,2-Diaminopropane, PA. Available at: [Link]
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NIST WebBook. (n.d.). 1,3-Propanediamine, N'-(ethylcarbonimidoyl)-N,N-dimethyl-. Available at: [Link]
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FlexiPrep. (n.d.). Alkylamine. Available at: [Link]
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PubChem. (n.d.). N-Ethyl-1,3-propanediamine. Available at: [Link]
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Wikipedia. (n.d.). N,N′-Dimethyl-1,3-propanediamine. Available at: [Link]
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ResearchGate. (n.d.). The Prediction of Physicochemical Properties. Available at: [Link]
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precisionFDA. (n.d.). N,N'-DIMETHYL-1,3-PROPYLENEDIAMINE. Available at: [Link]
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ChemBK. (n.d.). N,N-Dimethyl-1,3-propanediamine. Available at: [Link]
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PubMed Central. (n.d.). Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. Available at: [Link]
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PubMed Central. (2020). Diamine Biosynthesis: Research Progress and Application Prospects. Available at: [Link]
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Scholaris. (2022). Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN) Models. Available at: [Link]
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